molecular formula C20H17N3O7S B4217994 5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate

5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate

Cat. No.: B4217994
M. Wt: 443.4 g/mol
InChI Key: AWJDASPXYVBTOJ-UHFFFAOYSA-N
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Description

5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate is a complex organic compound that combines a quinoline derivative with a benzoate ester linked through a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of quinoline to obtain 5-nitroquinoline. This is followed by the esterification of 5-nitroquinoline with 3-(morpholinosulfonyl)benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.

    Substitution: The morpholinosulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-aminoquinolin-8-yl 3-(morpholinosulfonyl)benzoate.

    Reduction: Formation of 5-nitroquinoline and 3-(morpholinosulfonyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinosulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitroquinolin-8-yl benzoate
  • 5-nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate
  • 8-hydroxyquinoline derivatives

Uniqueness

5-nitroquinolin-8-yl 3-(morpholinosulfonyl)benzoate is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and may improve its bioavailability compared to similar compounds.

Properties

IUPAC Name

(5-nitroquinolin-8-yl) 3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S/c24-20(30-18-7-6-17(23(25)26)16-5-2-8-21-19(16)18)14-3-1-4-15(13-14)31(27,28)22-9-11-29-12-10-22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJDASPXYVBTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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